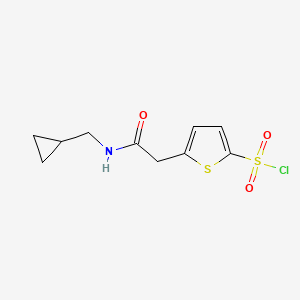
5-(Trifluoromethyl)furan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)furan-2-amine is a compound that features a furan ring substituted with an amine group at the 2-position and a trifluoromethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)furan-2-amine can be achieved through several methods. One common approach involves the trifluoromethylation of furan derivatives. For instance, the reaction of 2,5-furandicarboxylic acid with sulfur tetrafluoride can yield 2,5-bis(trifluoromethyl)furan, which can then be further functionalized to introduce the amine group .
Another method involves the use of enaminones and N-tosylhydrazones in a copper-catalyzed cascade reaction to form 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)furan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, copper catalysts for cascade reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted furan derivatives, amino-furan derivatives, and other functionalized furan compounds.
Applications De Recherche Scientifique
5-(Trifluoromethyl)furan-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: The compound’s unique chemical properties make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2,5-Bis(trifluoromethyl)furan: Used in various synthetic applications.
Uniqueness
5-(Trifluoromethyl)furan-2-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H4F3NO |
|---|---|
Poids moléculaire |
151.09 g/mol |
Nom IUPAC |
5-(trifluoromethyl)furan-2-amine |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(9)10-3/h1-2H,9H2 |
Clé InChI |
VRBQHWKZFKWOPF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


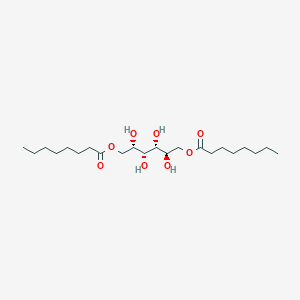
![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
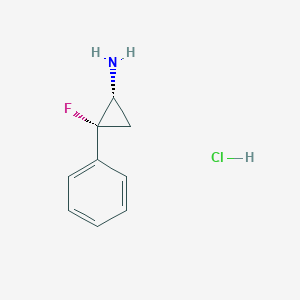
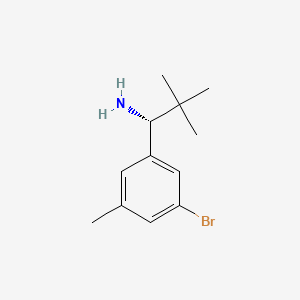
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)
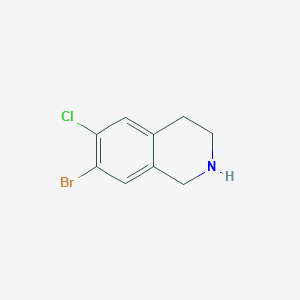
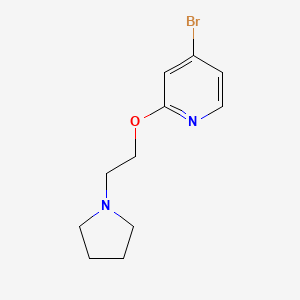

![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
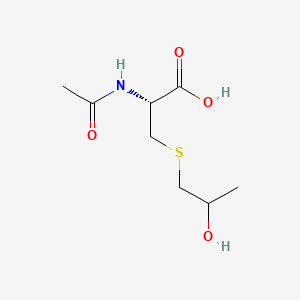
![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
